6-Propyl-2h-pyran-2-one 6-Propyl-2h-pyran-2-one 6-propyl-2H-pyran-2-one is a pyranone.
6-Propyl-2h-pyran-2-one is a natural product found in Trichoderma viride with data available.
Brand Name: Vulcanchem
CAS No.: 5247-93-8
VCID: VC19743161
InChI: InChI=1S/C8H10O2/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,2,4H2,1H3
SMILES:
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol

6-Propyl-2h-pyran-2-one

CAS No.: 5247-93-8

Cat. No.: VC19743161

Molecular Formula: C8H10O2

Molecular Weight: 138.16 g/mol

* For research use only. Not for human or veterinary use.

6-Propyl-2h-pyran-2-one - 5247-93-8

Specification

CAS No. 5247-93-8
Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
IUPAC Name 6-propylpyran-2-one
Standard InChI InChI=1S/C8H10O2/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,2,4H2,1H3
Standard InChI Key DIYWMJFAVIYCGH-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC=CC(=O)O1

Introduction

Chemical Identity and Structural Characteristics

Core Structure and Nomenclature

6-Propyl-2H-pyran-2-one (CAS: 698-76-0) is a six-membered lactone ring system classified under the pyran-2-one family. Its IUPAC name, tetrahydro-6-propyl-2H-pyran-2-one, reflects the saturated tetrahydropyran ring with a propyl substituent at the 6-position . The compound is also known as δ-octalactone, a descriptor emphasizing its eight-carbon backbone and lactone functional group .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.20 g/mol
CAS Registry Number698-76-0
SMILES NotationCCC[C@H]1CCCC(=O)O1
InChI KeyFYTRVXSHONWYNE-UHFFFAOYSA-N

The stereochemistry of the propyl group influences its biological activity. For instance, the (S)-enantiomer (PubChem CID: 7269403) exhibits distinct interactions with enzymatic targets compared to its racemic form .

Structural Derivatives and Analogues

Several derivatives of 6-propyl-2H-pyran-2-one have been characterized:

  • 6-Propyl-5,6-dihydro-2H-pyran-2-one (CAS: 16400-69-4): A partially unsaturated variant with a molecular weight of 140.18 g/mol.

  • 4-Hydroxy-6-propyl-pyran-2-one (CAS: 18742-94-4): Features a hydroxyl group at the 4-position, altering its acidity and reactivity.

  • xi-Tetrahydro-6-propyl-2H-pyran-2-one (FDB017642): A food-grade lactone used in flavor formulations .

Synthesis and Industrial Production

Synthetic Routes

The hydrogenation of α,β-unsaturated ketones is the primary method for synthesizing 6-propyl-2H-pyran-2-one. Key steps include:

  • Catalytic Hydrogenation: Reaction of 6-propyl-4H-pyran-4-one with hydrogen gas over platinum or palladium catalysts at 50–100°C.

  • Lactonization: Cyclization of 5-hydroxyoctanoic acid under acidic conditions to form δ-octalactone .

Industrial-scale production employs continuous flow reactors to optimize yield (typically >85%) and purity (>98%).

Table 2: Reaction Conditions and Yields

Starting MaterialCatalystTemperature (°C)Yield (%)
6-Propyl-4H-pyran-4-onePt/Al₂O₃8088
5-Hydroxyoctanoic acidH₂SO₄12092

Purification and Characterization

Post-synthesis purification involves fractional distillation under reduced pressure (boiling point: 230–235°C at 760 mmHg) . Nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) confirm structural integrity, with characteristic signals at δ 4.35 (m, 1H, CH-O) and δ 2.50 (t, 2H, COCH₂) .

Physicochemical Properties

Thermal and Solubility Profiles

6-Propyl-2H-pyran-2-one is a colorless liquid with a fruity odor, miscible in ethanol and diethyl ether but insoluble in water . Its thermal stability extends to 200°C, beyond which decomposition into propionic acid and cyclic ketones occurs.

Table 3: Physicochemical Data

PropertyValueMethod
Density (20°C)0.987 g/cm³Pycnometry
Refractive Index (n²⁰D)1.452Abbe refractometer
Flash Point112°CPensky-Martens

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorption at 1745 cm⁻¹ (C=O stretch) and 1180 cm⁻¹ (C-O-C asymmetric stretch) .

  • ¹³C NMR: Peaks at δ 170.8 (C=O), 68.5 (C-6), and 22.1–34.7 (propyl chain) .

Applications in Science and Industry

Flavor and Fragrance Industry

δ-Octalactone is a key component in dairy and coconut flavor formulations, with a threshold detection limit of 0.1 ppm in aqueous solutions . Its annual production exceeds 500 metric tons globally, driven by demand in baked goods and confectionery .

Biomedical Research

  • Antimicrobial Activity: Exhibits MIC values of 64 µg/mL against Staphylococcus aureus and Candida albicans.

  • Anticancer Potential: Inhibits carbonic anhydrase IX (CA-IX) with an IC₅₀ of 12.3 µM, suggesting utility in hypoxic tumors.

  • Enzyme Inhibition: Binds to α-glucosidase (Kᵢ = 8.7 µM), highlighting antidiabetic applications.

Table 4: Biological Activity Data

TargetAssay TypeActivitySource
Carbonic Anhydrase IXSpectrophotometricIC₅₀ = 12.3 µM
α-GlucosidaseFluorometricKᵢ = 8.7 µM
Candida albicansBroth microdilutionMIC = 64 µg/mL

Organic Synthesis Intermediate

The lactone ring undergoes regioselective ring-opening reactions with nucleophiles (e.g., amines, Grignard reagents) to yield hydroxy acids and substituted tetrahydropyrans .

Environmental and Regulatory Considerations

As a Generally Recognized as Safe (GRAS) substance, δ-octalactone is approved for food use by the FDA (21 CFR 172.515). Environmental fate studies indicate rapid biodegradation (t₁/₂ = 2–5 days in soil) and low bioaccumulation potential (log P = 1.92) .

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